molecular formula C7H12Cl2N2O2 B13483030 3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride CAS No. 2866353-05-9

3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride

Cat. No.: B13483030
CAS No.: 2866353-05-9
M. Wt: 227.09 g/mol
InChI Key: HIFHHMWXIUDRCL-UHFFFAOYSA-N
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Description

3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O2 It is a derivative of pyridin-2-ol, featuring an aminoethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride typically involves the reaction of pyridin-2-ol with 2-chloroethylamine hydrochloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of pyridin-2-ol is replaced by the aminoethoxy group. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridin-2-ol derivatives.

Scientific Research Applications

3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminoethoxy group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of the target molecules. The pyridin-2-ol moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-ol: The parent compound, lacking the aminoethoxy group.

    3-Amino-2-pyridinol: Similar structure but with an amino group instead of an aminoethoxy group.

    2-(2-Aminoethoxy)ethanol: Similar functional group but with an ethanol backbone instead of pyridin-2-ol.

Uniqueness

3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride is unique due to the presence of both the aminoethoxy group and the pyridin-2-ol moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2866353-05-9

Molecular Formula

C7H12Cl2N2O2

Molecular Weight

227.09 g/mol

IUPAC Name

3-(2-aminoethoxy)-1H-pyridin-2-one;dihydrochloride

InChI

InChI=1S/C7H10N2O2.2ClH/c8-3-5-11-6-2-1-4-9-7(6)10;;/h1-2,4H,3,5,8H2,(H,9,10);2*1H

InChI Key

HIFHHMWXIUDRCL-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)OCCN.Cl.Cl

Origin of Product

United States

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